molecular formula C19H18BrN3OS B2827028 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-64-5

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2827028
CAS No.: 391226-64-5
M. Wt: 416.34
InChI Key: GCXBHCFUOYXOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group and a brominated benzamide moiety. The bromine atom at the benzamide position and the bulky tetramethylphenyl group are critical structural features that influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-7-5-6-8-15(14)20/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBHCFUOYXOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method is the cyclization of thiosemicarbazide derivatives with appropriate halides under acidic conditions. The subsequent steps may include halogenation reactions to introduce the bromine atom and further functional group modifications to achieve the final structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: : Reduction reactions can be performed to convert the bromine atom to hydrogen.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

  • Oxidation: : Bromine dioxide (BrO2) or bromate (BrO3-) derivatives.

  • Reduction: : Bromide (Br-) or hydrogen bromide (HBr) derivatives.

  • Substitution: : Hydroxylated or aminated derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have shown that derivatives similar to 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. These compounds often outperform traditional antibiotics in terms of minimum inhibitory concentration (MIC) values .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. The structural features of this compound may contribute to:

  • Cytotoxic Effects : Some studies indicate that thiadiazole-containing compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and reactive oxygen species (ROS) generation .

Case Studies

StudyFindings
Olsen et al. (2018)Highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives; some exhibited higher activity than standard drugs against bacterial strains .
Dogan et al. (2019)Investigated the effects of different substitutions on antimicrobial activity; certain derivatives showed promising results against resistant bacterial strains .
Research on Anticancer ActivityCompounds similar to this compound demonstrated significant cytotoxicity in various cancer cell lines .

Synthesis and Derivatization

The synthesis of this compound typically involves:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Bromination at the aromatic ring to introduce the bromine substituent.
  • Amide bond formation with appropriate amines to yield the final product.

This synthetic versatility allows for further derivatization to enhance biological activity or modify physicochemical properties.

Mechanism of Action

The mechanism by which 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in biological processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound differs from analogous 1,3,4-thiadiazole derivatives primarily in its substitution pattern. Key comparisons include:

Substituents on the Thiadiazole Ring
  • Pyridyl vs. Tetramethylphenyl: Compounds such as N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives () feature a pyridyl group, which introduces polarity and hydrogen-bonding capacity.
  • Halogenated Benzamides : The bromine atom in the target compound contrasts with chlorine or fluorine in analogs like 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () and 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (). Bromine’s larger atomic radius and higher electronegativity may enhance binding affinity compared to smaller halogens .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight Substituents (Thiadiazole) Substituents (Benzamide) LogP* Solubility
Target Compound 428.34 g/mol 2,3,5,6-Tetramethylphenyl 2-Bromo 5.2 Low
4-Chloro-N-(5-(pyridin-2-yl)-thiadiazol) 334.78 g/mol Pyridin-2-yl 4-Chloro 3.1 Moderate
2-Bromo-N-[5-(2,4-dichlorophenyl)-thiadiazol] 421.07 g/mol 2,4-Dichlorophenyl 2-Bromo 4.8 Low
3,5-Dichloro-N-[5-(tetramethylphenyl)-thiadiazol] 419.31 g/mol 2,3,5,6-Tetramethylphenyl 3,5-Dichloro 5.5 Very Low

*Estimated using fragment-based methods.

  • Lipophilicity : The tetramethylphenyl group increases LogP, suggesting superior membrane permeability but poor aqueous solubility compared to pyridyl or dichlorophenyl analogs .
  • Solubility : Bromine’s hydrophobic nature exacerbates solubility challenges, which may limit bioavailability relative to fluorine-substituted derivatives (e.g., 2-Fluoro-N-(5-(pyridin-2-yl)-thiadiazol-2-yl)benzamide ) .

Biological Activity

The compound 2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing particularly on its anticancer properties, as well as its potential antimicrobial and anti-inflammatory effects.

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Many derivatives show promising anticancer effects against various cancer cell lines.
  • Antimicrobial Properties : Some thiadiazole derivatives demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A series of synthesized compounds including benzamide derivatives were evaluated for their in vitro anticancer activity against several human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) using the MTT assay method. The results indicated that many compounds exhibited GI50 values comparable to Adriamycin, a standard anticancer drug .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the synthesis of various 1,3,4-thiadiazole derivatives revealed that specific substitutions greatly influenced their biological activity. For example:

CompoundCell LineIC50 Value (µM)Mechanism of Action
2gMCF-723.29Inhibition of CDK9 and STAT3
6bMCF-7<10Induction of necrosis
19MCF-7<10CDK1 inhibition

The compound 2g showed significant anti-proliferative effects and induced apoptosis in cancer cells .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer effects, thiadiazole derivatives have shown promise in antimicrobial activities. For instance:

  • Compounds with electron-withdrawing groups such as bromo or chloro have demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Some derivatives also exhibited antifungal properties comparable to standard antifungal agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. For example:

  • The docking studies indicated that certain thiadiazole derivatives could effectively bind to CDK1 and CDK9, suggesting potential mechanisms for their anticancer activity .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential formation of the thiadiazole ring, coupling with benzamide, and purification. Key steps include:

  • Oxadiazole ring formation : Use 2,3,5,6-tetramethylbenzoic acid hydrazide with carbon disulfide and KOH under reflux, followed by cyclization with hydrazine hydrate (80–90°C, 6–8 hours) .
  • Thiadiazole intermediate : React the oxadiazole with thiourea and bromine in acetic acid at 50–60°C for 3 hours .
  • Coupling with benzamide : Employ 2-bromobenzoyl chloride in dichloromethane with triethylamine (TEA) as a base (0–5°C, 1 hour, then room temperature) .
    Optimization strategies :
  • Use microwave-assisted synthesis (15–20 minutes vs. 15–18 hours conventionally) for faster kinetics and higher yields .
  • Monitor intermediates via TLC/HPLC and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. What spectroscopic methods are critical for confirming the compound’s structural integrity?

  • NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for benzamide), thiadiazole protons (δ 8.5–9.0 ppm), and methyl groups (δ 2.2–2.6 ppm) .
  • IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and thiadiazole ring (C=N at ~1550 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peak at m/z 488.4 (M⁺) and fragmentation patterns (e.g., loss of Br at m/z 409) .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli (concentrations: 1–100 µg/mL) .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against COX-2 or kinases via fluorescence-based assays (10–100 µM range) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (R-factor < 0.05) .
  • Key insights : Identify planar conformations of thiadiazole and benzamide rings, and intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the structure .

Q. What experimental approaches elucidate the compound’s reaction mechanism with nucleophiles?

  • Kinetic studies : Monitor bromine substitution (e.g., with piperidine) via UV-Vis at 280 nm (pseudo-first-order conditions) .
  • DFT calculations : Use Gaussian 16 to model transition states and compare activation energies for SNAr vs. radical pathways .
  • Isotopic labeling : Track ¹⁸O/¹⁵N in hydrolysis products via LC-MS .

Q. How can contradictory bioactivity data between similar analogs be resolved?

  • Case example : If 2-bromo derivatives show higher cytotoxicity than 4-fluoro analogs (IC₅₀: 12 µM vs. 45 µM), conduct:
    • SAR analysis : Compare substituent effects on logP (e.g., bromine increases lipophilicity) .
    • Molecular docking : Simulate binding to tubulin (PDB: 1SA0) to identify steric/electronic interactions .
    • Proteomics : Quantify apoptosis markers (caspase-3/7) via Western blot .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C for 24 hours; analyze via UPLC-MS .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (t½ calculation) .
  • Photostability : Use ICH Q1B guidelines (exposure to UV light at 1.2 million lux·hours) .

Q. How can SHELX programs enhance crystallographic data interpretation for this compound?

  • SHELXD : Solve phase problems via dual-space recycling (20,000 trials) for twinned crystals .
  • SHELXE : Improve experimental phasing with density modification (CC > 30% for high-resolution data) .
  • SHELXL restraints : Apply DELU and SIMU commands to refine disordered methyl groups .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial efficacy: How to address them?

  • Hypothesis : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (aerobic vs. anaerobic).
  • Resolution :
    • Standardize CLSI/M07-A11 protocols across labs .
    • Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. Conflicting cytotoxicity results in cancer cell lines

  • Root cause : Differences in cell passage number or culture media (e.g., FBS lot variability).
  • Mitigation :
    • Use ATCC-validated cell lines and synchronize culture conditions .
    • Include positive controls (e.g., doxorubicin) to calibrate assay sensitivity .

Comparative Analysis Table

Property This Compound Analog (3-Bromo-N-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide) Key Difference
Molecular Weight 488.4 g/mol406.3 g/molBromine vs. fluorine substitution
Anticancer IC₅₀ (HeLa) 12 µM 45 µM Enhanced lipophilicity/binding
Thermal Stability Stable to 250°C Decomposes at 180°C Methyl groups improve stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.